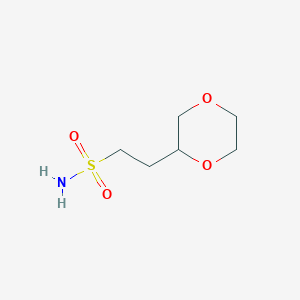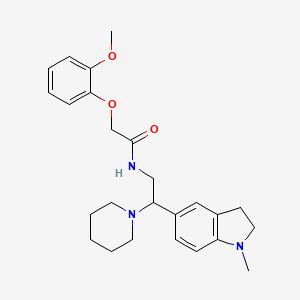
N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heterocyclic compounds is a focal point in medicinal chemistry due to their potential biological activities. In one study, a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were prepared through a multi-step process. This involved converting various organic acids into corresponding esters, then to hydrazides, and subsequently to 5-substituted-1,3,4-oxadiazol-2-thiols. The final compounds were synthesized by reacting these thiols with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of DMF and NaH .
Molecular Structure Analysis
The structural elucidation of the synthesized compounds was achieved using various spectroscopic techniques. For instance, the N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were characterized through 1H-NMR, IR, and mass spectral data . Similarly, the compound N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was characterized by IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis, ensuring a comprehensive understanding of the molecular structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are indicative of their potential as lipoxygenase inhibitors. The synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide, for example, was achieved by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile using triethylamine and propylphosphonic anhydride in ethyl acetate . This demonstrates the versatility of amide bond formation in creating a diverse array of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely tied to their biological activities. For instance, the synthesized N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were screened against the lipoxygenase enzyme and exhibited moderately good activities . Additionally, the design of ligands related to N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide included structural features to optimize lipophilicity for brain penetration and reduce nonspecific binding, which are crucial for their function as dopamine receptor ligands .
Applications De Recherche Scientifique
Radiosynthesis for PET Imaging
A study on a derivative of CGS 27023A, a potent matrix metalloproteinase inhibitor, showcases the development of a fluorine-18 labeled compound for positron emission tomography (PET) imaging. This demonstrates the compound's utility in visualizing biological processes related to matrix metalloproteinases in vivo, highlighting its potential for research in disease pathology and therapeutic monitoring (Wagner et al., 2009).
Antimicrobial and Antioxidant Activities
Secondary metabolites from the endophytic fungus Botryosphaeria dothidea, isolated from Melia azedarach, were found to exhibit significant antimicrobial, antioxidant, and cytotoxic activities. This study underscores the importance of natural product discovery from endophytic fungi in developing new compounds with potential applications in treating infectious diseases, cancer, and oxidative stress-related conditions (Jian Xiao et al., 2014).
Antimicrobial Derivatives
Research into novel 1,2,4-Triazole derivatives, synthesized from ester ethoxycarbonylhydrazones, has shown good to moderate antimicrobial activities against various microorganisms. These findings highlight the potential of chemical derivatives in addressing antibiotic resistance and the need for new antimicrobial agents (H. Bektaş et al., 2007).
Herbicide and Environmental Impact Research
A study examining the transport of residual and contact herbicides through field lysimeters underlines the environmental impact of agricultural chemicals. It provides a framework for understanding the movement of herbicides in the environment, crucial for developing more sustainable agricultural practices and minimizing water contamination (R. Malone et al., 2004).
Mécanisme D'action
Target of Action
A similar compound, sulfaethoxypyridazine, is mentioned as an antibacterial agent
Mode of Action
If it is similar to sulfaethoxypyridazine, it may work by inhibiting bacterial synthesis of folic acid, a necessary component for bacterial growth and reproduction .
Biochemical Pathways
If it acts similarly to Sulfaethoxypyridazine, it may interfere with the enzymatic conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in folic acid synthesis .
Result of Action
If it acts similarly to Sulfaethoxypyridazine, it may result in the inhibition of bacterial growth and reproduction due to the disruption of folic acid synthesis .
Safety and Hazards
Propriétés
IUPAC Name |
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-5-23-18-9-8-15(20-21-18)14-7-6-13(4)16(11-14)19-17(22)10-12(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCZIGJRZOTMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide](/img/structure/B2530999.png)

![methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate](/img/structure/B2531001.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2531002.png)
![2-(allylthio)-5-(benzo[d][1,3]dioxol-5-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531004.png)
![[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2531006.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2531007.png)
![Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2531008.png)



![Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride](/img/structure/B2531013.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2531016.png)
